3-Methyl-3,9-diazaspiro[5.5]undecane
Overview
Description
3-Methyl-3,9-diazaspiro[5.5]undecane is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of 2-chloro-1,3-dimethylimidazolinium chloride and triethylamine in a solvent such as toluene or acetonitrile . The reaction is carried out at 50°C for 2.5 hours in a sealed vessel .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3 . This indicates the presence of two nitrogen atoms and ten carbon atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 168.28 . Its solubility and other physical and chemical properties are not specified in the available sources.Scientific Research Applications
CCR8 Antagonists : Compounds derived from 3,9-diazaspiro[5.5]undecane are used as CCR8 antagonists, which are effective in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Synthetic Routes for Derivatives : Research has focused on developing synthetic routes for both symmetrical and unsymmetrical derivatives of 3,9-diazaspiro[5.5]undecane. These routes start from compounds such as methanetetraacetic acid dianhydride or N-methyl-4-piperidone (Rice, Grogan, & Freed, 1964).
Spirocyclization of Pyridine Substrates : The construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved via intramolecular spirocyclization of 4-substituted pyridines. This involves activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Solid-Phase Synthesis : Microwave-assisted solid-phase synthesis methods have been developed for creating piperazines, 3,9-diazaspiro[5.5]undecanes, and related structures. This approach utilizes novel resin linkers for efficient synthesis (Macleod et al., 2006).
Bioactivity and Synthesis of Compounds : 1,9-diazaspiro[5.5]undecane-containing compounds have shown potential for treating obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Photophysical Studies and Solvatochromic Analysis : Research has been conducted on the solvent effects on the photophysical behavior of diazaspiro[5.5]undecane derivatives, providing insights into their spectral properties and applications in material science (Aggarwal & Khurana, 2015).
GABA Type A Receptor Antagonists : 3,9-diazaspiro[5.5]undecane-based compounds have been studied as potent GABA type A receptor antagonists. These compounds are explored for their potential in peripheral GABAAR inhibition and immunomodulatory effects (Bavo et al., 2021).
Antihypertensive Agents : Certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been identified as potent antihypertensive agents, particularly effective in spontaneously hypertensive rat models (Clark et al., 1983).
Soluble Epoxide Hydrolase Inhibitors : 1-Oxa-4,9-diazaspiro[5.5]undecane-based derivatives have been identified as highly potent soluble epoxide hydrolase inhibitors, showing promise as orally active drug candidates for treating chronic kidney diseases (Kato et al., 2014).
Safety and Hazards
The safety information available indicates that 3-Methyl-3,9-diazaspiro[5.5]undecane may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .
Mechanism of Action
Target of Action
The primary target of 3-Methyl-3,9-diazaspiro[5.5]undecane is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a competitive antagonist at the GABAAR . This means it competes with GABA for the same binding site on the receptor, thereby reducing the effect of GABA. It has been reported to show low cellular membrane permeability .
Pharmacokinetics
The pharmacokinetic properties of 3-Methyl-3,9-diazaspiro[5It is also a P-gp substrate , which could influence its distribution and elimination.
Result of Action
The antagonism of GABAAR by this compound can lead to increased neuronal activity. This could potentially have effects on various neurological processes. For instance, it has been shown to efficiently rescue inhibition of T cell proliferation , suggesting potential immunomodulatory effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored in a dark place, sealed in dry, at 2-8°C
Biochemical Analysis
Biochemical Properties
3-Methyl-3,9-diazaspiro[5.5]undecane interacts with γ-aminobutyric acid type A receptor (GABAAR), acting as a potent competitive antagonist . This interaction involves the binding of the compound to the receptor, which inhibits the receptor’s function .
Cellular Effects
The cellular effects of this compound are primarily due to its antagonistic action on GABAAR . This results in low cellular membrane permeability
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GABAAR, acting as a competitive antagonist . This binding interaction inhibits the function of the receptor, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
properties
IUPAC Name |
3-methyl-3,9-diazaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-4-10(5-9-12)2-6-11-7-3-10/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXQSNLQXDCJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCNCC2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618318 | |
Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13323-45-0 | |
Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13323-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70618318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3,9-diazaspiro[5.5]undecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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